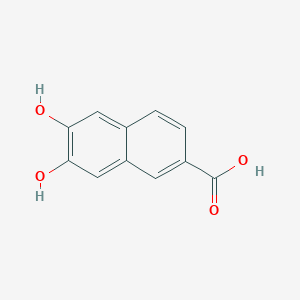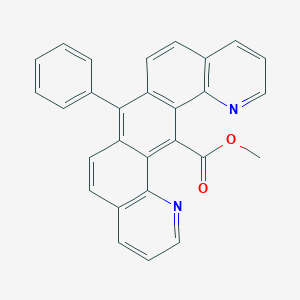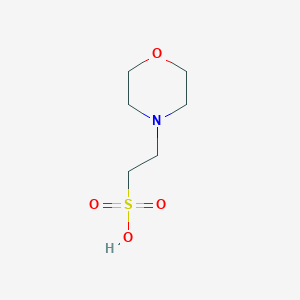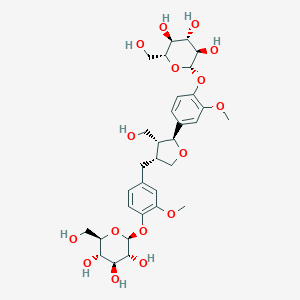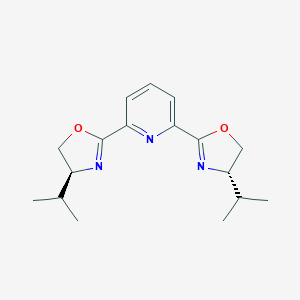
(S,S)-2,6-Bis(4-isopropil-2-oxazolin-2-il)piridina
Descripción general
Descripción
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a chiral ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of coordination chemistry. The presence of oxazoline rings in its structure enhances its binding affinity and selectivity towards metal ions, which is crucial for catalytic applications.
Aplicaciones Científicas De Investigación
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of metalloenzymes and their mechanisms, as it can mimic the coordination environment of natural enzymes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine typically involves the reaction of 2,6-pyridine dicarbonyl dichloride with (S)-2-amino-1-propanol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform at low temperatures, followed by the addition of thionyl chloride to complete the formation of the oxazoline rings .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as nickel, palladium, and copper.
Oxidation and Reduction: Participates in redox reactions when coordinated with metal centers.
Substitution Reactions: The oxazoline rings can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like nickel chloride or palladium acetate in solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used in the presence of the metal complex.
Substitution Reactions: Conditions may include the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions are metal-ligand complexes, which are often used as catalysts in various organic transformations. These complexes exhibit high enantioselectivity and catalytic efficiency, making them valuable in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazoline rings provide a chiral environment, which induces enantioselectivity in the catalytic process. The metal center acts as the active site, facilitating the transformation of substrates into products through a series of redox and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: Similar structure but with phenyl groups instead of isopropyl groups.
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: Lacks the isopropyl substituents, resulting in different steric and electronic properties.
Uniqueness
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is unique due to its high binding affinity and selectivity towards metal ions, which is enhanced by the presence of isopropyl groups. This makes it particularly effective in asymmetric catalysis, where enantioselectivity is crucial. Its ability to form stable complexes with a wide range of metals also sets it apart from similar compounds.
Propiedades
IUPAC Name |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQGLBCAHGJDR-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350833 | |
| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118949-61-4 | |
| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | i-Pr-pybox, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | I-PR-PYBOX, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties and applications of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine?
A1: (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, often abbreviated as (S,S)-iPr-Pybox, is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. [] It acts as a chelating ligand, coordinating to transition metals like ruthenium. This coordination creates a chiral environment around the metal center, enabling enantioselective reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


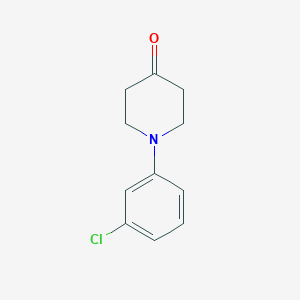
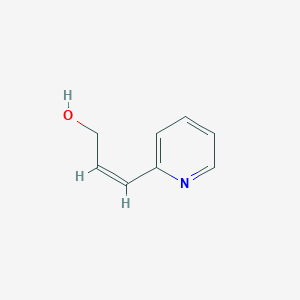
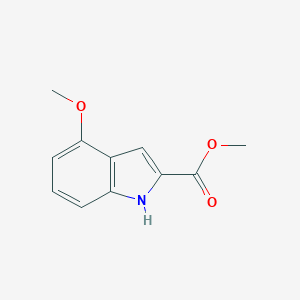
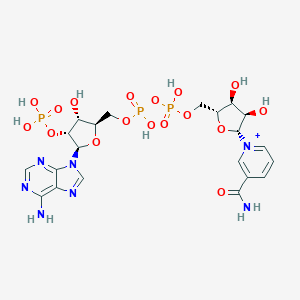
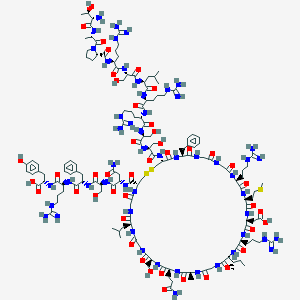
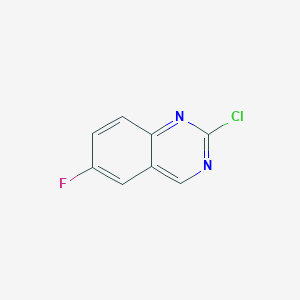
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
